molecular formula C11H15NO2 B2610019 Methyl 2-amino-3-phenylbutanoate CAS No. 186432-13-3

Methyl 2-amino-3-phenylbutanoate

Cat. No.: B2610019
CAS No.: 186432-13-3
M. Wt: 193.246
InChI Key: ZJFJLPKBPJMENH-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-phenylbutanoate is an organic compound with the molecular formula C11H15NO2 It is a derivative of phenylalanine, an essential amino acid, and is characterized by the presence of an amino group, a phenyl group, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-amino-3-phenylbutanoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-3-phenylbutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-3-phenylbutanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Nitro derivatives or other oxidized products.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amino esters.

Scientific Research Applications

Methyl 2-amino-3-phenylbutanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.

Comparison with Similar Compounds

Methyl 2-amino-3-phenylbutanoate can be compared with other similar compounds such as:

    Methyl 2-amino-3-hydroxy-3-phenylpropanoate: This compound has a hydroxyl group instead of a phenyl group, leading to different chemical properties and applications.

    Methyl 2-amino-3-methyl-3-phenylbutanoate:

The uniqueness of this compound lies in its specific structure, which allows for a diverse range of chemical reactions and applications in various fields of research.

Properties

IUPAC Name

methyl 2-amino-3-phenylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-8(10(12)11(13)14-2)9-6-4-3-5-7-9/h3-8,10H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFJLPKBPJMENH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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